REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4](=[O:14])[C:5]([O:12][CH3:13])=[CH:6][C:7](OC)([CH3:9])[CH:8]=1.C1C=CC=CC=1.C(=O)([O-])O.[Na+]>S(=O)(=O)(O)O>[CH3:13][O:12][C:5]1[C:4](=[O:14])[C:3]([O:2][CH3:1])=[CH:8][C:7](=[CH2:9])[CH:6]=1 |f:2.3|
|
Name
|
2,4,6-trimethoxy-4-methyl-2,5-cyclohexadienone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(C(=CC(C1)(C)OC)OC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated at reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the solvent was removed at reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
the resulting residue was concentrated
|
Type
|
CUSTOM
|
Details
|
recovering 158 mg of an oily crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(C(=CC(C1)=C)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |